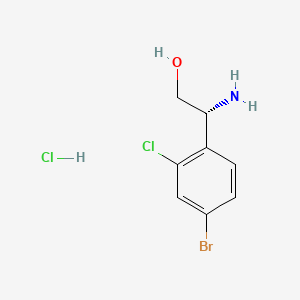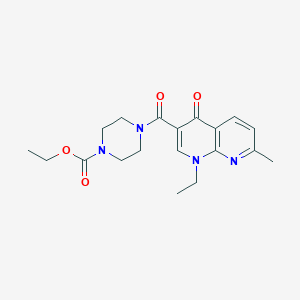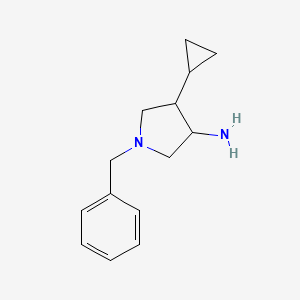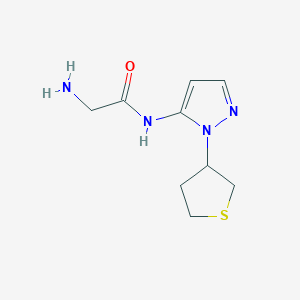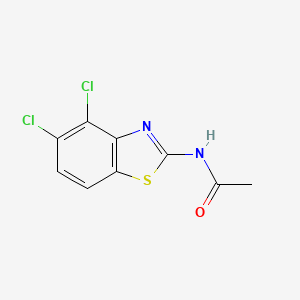
N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . Benzothiazole derivatives have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with acetic anhydride . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dimethylformamide (DMF) or ethanol . The product is then purified by recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of the benzothiazole ring followed by functionalization at specific positions . These methods may utilize various catalysts and reagents to optimize yield and purity .
Analyse Des Réactions Chimiques
N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial enzymes or interfere with DNA replication in microbial cells . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer activities.
6-chlorobenzothiazole: Exhibits similar biological activities but with different potency and selectivity.
Benzothiazole-2-thiol: Used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Propriétés
Formule moléculaire |
C9H6Cl2N2OS |
|---|---|
Poids moléculaire |
261.13 g/mol |
Nom IUPAC |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H6Cl2N2OS/c1-4(14)12-9-13-8-6(15-9)3-2-5(10)7(8)11/h2-3H,1H3,(H,12,13,14) |
Clé InChI |
UZJFWLHQJPHKIO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC2=C(S1)C=CC(=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



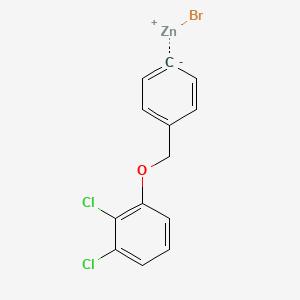

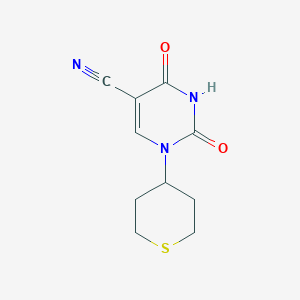
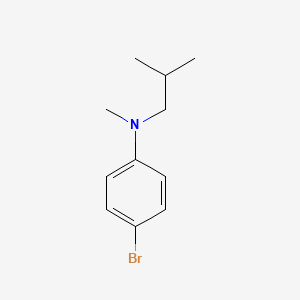
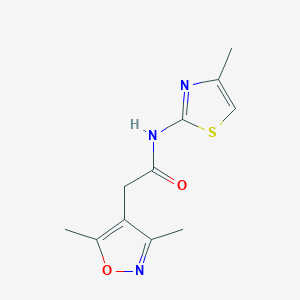
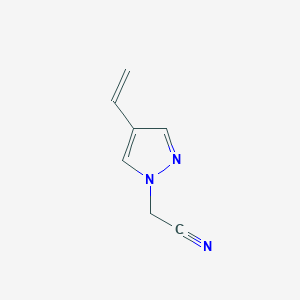
![N-(3,4-dichlorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B14880979.png)
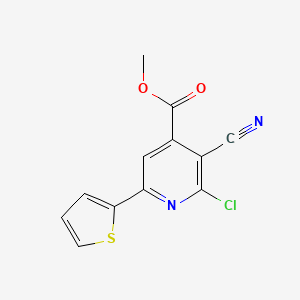
![2-Methyl-2-azaspiro[4.5]decane-1,6-dione](/img/structure/B14880985.png)
